molecular formula C6H13NO B1328966 (1R,3R)-3-aminocyclohexanol CAS No. 721884-82-8

(1R,3R)-3-aminocyclohexanol

Cat. No.: B1328966
CAS No.: 721884-82-8
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-PHDIDXHHSA-N
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Description

(1R,3R)-3-aminocyclohexanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Peptide Conformation Studies

(1R,3R)-3-Aminocyclohexanol derivatives have been utilized to study peptide conformations. For instance, diastereomeric six-membered ring α,α-disubstituted α-amino acids derived from this compound were synthesized and used to prepare homopeptides. These peptides formed helical structures in solution and demonstrated specific conformations in the crystal state, contributing to the understanding of peptide backbone structures (Hirata et al., 2015).

Synthesis of Aminocyclohexanols

Research on the synthesis of N-substituted aminocyclohexanols, including derivatives of this compound, has shown potential applications in antimicrobial additives. A highly selective one-pot synthesis method was developed, indicating the versatility of these compounds in creating substances with high antibacterial and antifungal activity (Sadygov et al., 2018).

Enzymatic Cascade Reactions

An innovative enzymatic cascade reaction was developed to synthesize optically pure (1R,3R)-1-amino-3-methylcyclohexane, showcasing the potential of this compound derivatives in chiral amine synthesis. This method highlights the growing interest in biocatalysis for producing complex organic molecules with high enantiopurity (Skalden et al., 2016).

Optical Determination of Enantiomeric Excess

The study of enantiomeric excess (ee) and diastereomeric excess (de) in compounds with multiple stereocenters, such as this compound derivatives, has been advanced through optical analysis using dynamic-covalent assemblies. This approach is critical for assessing the purity and composition of chiral substances in pharmaceutical research (Herrera et al., 2019).

Mechanism of Action

Target of Action

The primary target of (1R,3R)-3-aminocyclohexanol is the glutathione peroxidase 4 (GPX4) protein . GPX4 is a key enzyme involved in the prevention of oxidative stress in cells by reducing lipid hydroperoxides to their corresponding alcohols .

Mode of Action

This compound interacts with GPX4, leading to a reduction in the expression of the GPX4 protein . This interaction induces a type of cell death known as ferroptosis, which is characterized by the accumulation of lethal lipid peroxides . The compound also increases the expression of p62 and Nrf2 proteins and inactivates Keap1 in certain cells .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving GPX4, a key player in the regulation of oxidative stress in cells . By reducing the expression of GPX4, this compound disrupts the normal functioning of this pathway, leading to an increase in oxidative stress and the induction of ferroptosis .

Pharmacokinetics

It is known that the compound is transported into cells via specific transporters

Result of Action

The result of this compound’s action is the induction of ferroptosis, a form of cell death characterized by the accumulation of lethal lipid peroxides . This can lead to the death of cancer cells, making the compound a potential candidate for cancer chemotherapy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH level of the tumor microenvironment can affect the activity of the transporters responsible for the uptake of the compound into cells Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action

Properties

IUPAC Name

(1R,3R)-3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309957
Record name (1R,3R)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721884-82-8
Record name (1R,3R)-3-Aminocyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721884-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclohexanol, (1R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3R)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOCYCLOHEXANOL, (1R,3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7L26R9Y9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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